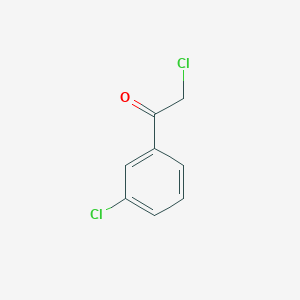

2,3'-Dichloroacetophenone

Beschreibung

Nomenclature and Structural Isomerism within Dichloroacetophenones

The precise naming and differentiation of dichloroacetophenone isomers are fundamental to understanding their distinct chemical behaviors and applications.

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for 2,3'-Dichloroacetophenone is 2-chloro-1-(3-chlorophenyl)ethanone . clearsynth.com This name unequivocally describes its molecular structure: a two-carbon ethanone (B97240) chain where one chlorine atom is attached to the second carbon (the one adjacent to the carbonyl group), and the phenyl ring is substituted with a chlorine atom at the meta-position (position 3).

Another related isomer, often a subject of study, is 1-(2,3-dichlorophenyl)ethanone , which is systematically named 2',3'-Dichloroacetophenone. clearsynth.comthermofisher.com In this case, both chlorine atoms are substituted on the phenyl ring at positions 2 and 3.

It is crucial to distinguish between these isomers as the position of the chlorine atoms significantly influences their chemical properties and reactivity.

Comparison with Positional Isomers

The family of dichloroacetophenones includes several positional isomers, each with a unique arrangement of the two chlorine atoms. These structural differences lead to variations in their physical and chemical properties, which in turn dictate their specific applications in research and industry.

| Compound Name | Systematic IUPAC Name | CAS Number | Molecular Formula |

| This compound | 2-chloro-1-(3-chlorophenyl)ethanone | 21886-56-6 | C8H6Cl2O |

| 2',3'-Dichloroacetophenone | 1-(2,3-dichlorophenyl)ethanone | 56041-57-7 | C8H6Cl2O |

| 2,2'-Dichloroacetophenone | 2-chloro-1-(2-chlorophenyl)ethanone | Not Found | C8H6Cl2O |

| 2',4'-Dichloroacetophenone | 1-(2,4-dichlorophenyl)ethanone | 2234-16-4 | C8H6Cl2O |

| 2',5'-Dichloroacetophenone (B105169) | 1-(2,5-dichlorophenyl)ethanone | 2476-37-1 | C8H6Cl2O |

| 3',4'-Dichloroacetophenone | 1-(3,4-dichlorophenyl)ethanone | 2642-63-9 | C8H6Cl2O |

| 3',5'-Dichloroacetophenone | 1-(3,5-dichlorophenyl)ethanone | 14401-72-0 | C8H6Cl2O |

The location of the chlorine atoms on the acetophenone (B1666503) structure has a profound impact on the molecule's reactivity. The electron-withdrawing nature of chlorine atoms influences the electron density of the aromatic ring and the reactivity of the acetyl group.

For instance, in 2',4'- and 2',5'-dichloroacetophenone , the presence of chlorine atoms at these positions results in stronger electron-withdrawing effects compared to the 3',4'-derivatives. This enhanced electron withdrawal affects the molecule's behavior in nucleophilic addition reactions. In contrast, the geminal dichloro groups in 2,2-dichloroacetophenone , where both chlorine atoms are on the methyl group, reduce steric hindrance, which can be advantageous in certain applications like photoinitiation chemistry.

The reactivity of the acetyl group is also affected. For example, the chlorine atom on the alpha-carbon in this compound makes the alpha-protons more acidic and susceptible to substitution reactions.

The unique properties of each isomer have led to their use in different areas of research and development.

This compound is utilized as a reagent in the synthesis of benzothiazepinones, which are being investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), and in the creation of benzimidazolyl pyridinones as inhibitors of insulin-like growth factor I (IGF-1R) kinase. chemicalbook.com

2',4'-Dichloroacetophenone serves as an intermediate in the production of pharmaceuticals and agrochemicals, including herbicides and insecticides. chemimpex.com It is also used in the synthesis of sydnone (B8496669) sulfonamide derivatives with antibacterial and antifungal properties, as well as pyrimidine (B1678525) thiazolidinone conjugates with anticancer activity. yongtongchem.com

2',5'-Dichloroacetophenone is an important intermediate for synthesizing pharmaceuticals, agrochemicals, dyes, and fragrances. smolecule.comchemimpex.com It has been used in the synthesis of 5-chloro-2-(2-thienylthio)acetophenone. chemicalbook.com

3',4'-Dichloroacetophenone has been shown to inhibit the growth of various infectious agents and is used in the synthesis of compounds for chromatographic assays. biosynth.com

3',5'-Dichloroacetophenone is an intermediate in the preparation of medicines, dyes, and pesticides. chembk.com It is also used in the synthesis of the antitussive and antiasthmatic drug gramtin. chemicalbook.com

2,2-Dichloroacetophenone is recognized as a useful research chemical and acts as a pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor in anticancer therapy. chemicalbook.com

Historical Context and Significance in Organic Synthesis

The synthesis of various dichloroacetophenone isomers has been a subject of interest for decades. For example, a process for preparing 2,4- and 2,5-dichloroacetophenone and trichloroacetophenones through the reaction of acetyl chloride with dichlorobenzene or trichlorobenzenes in the presence of aluminum chloride was patented in the late 1960s. google.com This highlights the long-standing importance of these compounds as building blocks in organic synthesis.

A method for synthesizing this compound involves a multi-step process starting from m-aminoacetophenone. This process includes a diazotization reaction to form a diazonium salt, followed by a Sandmeyer reaction to introduce the first chlorine atom, and finally, a chlorination reaction to yield the desired product. google.com

Current Research Landscape and Emerging Applications

The research landscape for dichloroacetophenones continues to evolve, with a particular focus on their application in medicinal chemistry. Dichloroacetophenone derivatives have recently emerged as a promising class of pyruvate dehydrogenase kinase (PDHK) inhibitors. nih.gov These inhibitors have demonstrated potent anticancer activity, and ongoing research aims to develop novel analogs with enhanced therapeutic efficacy. nih.gov

For example, studies have led to the discovery of dichloroacetophenone biphenylsulfone ethers as potent PDHK1 inhibitors, with some compounds showing promising results in lung cancer xenograft mouse models. nih.gov The versatility of the dichloroacetophenone scaffold allows for structural modifications to optimize their interaction with biological targets, opening new avenues for drug discovery and development.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVSYIYUADCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073432 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21886-56-6 | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,3 Dichloroacetophenone

Established Synthetic Routes and Reaction Conditions

The synthesis of 2,3'-dichloroacetophenone, an important organic intermediate, is primarily achieved through two established methodologies: Friedel-Crafts acylation and the halogenation of acetophenone (B1666503) derivatives. google.comguidechem.com These methods, while effective, are subject to ongoing research to optimize reaction conditions and improve yields.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. numberanalytics.com In the context of this compound synthesis, this typically involves the reaction of 1,3-dichlorobenzene (B1664543) with an acylating agent in the presence of a Lewis acid catalyst. chembk.com

The general mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, a resonance-stabilized carbocation, which then acts as the electrophile. sigmaaldrich.commasterorganicchemistry.com This electrophile is attacked by the electron-rich aromatic ring, leading to the formation of a ketone after deprotonation. masterorganicchemistry.com

Use of Acetyl Chloride with Dichlorobenzenes

A common approach for the synthesis of dichloroacetophenones involves the use of acetyl chloride as the acylating agent in reaction with a dichlorobenzene. smolecule.comvedantu.com For instance, the reaction of 1,3-dichlorobenzene with chloroacetyl chloride can yield 2,4,ω-trichloroacetophenone, a related compound. chembk.com The choice of dichlorobenzene isomer is critical to obtaining the desired product. In the case of chlorobenzene (B131634), Friedel-Crafts acylation with acetyl chloride yields a mixture of ortho and para substituted products, with the para product being major due to reduced steric hindrance. vedantu.comdoubtnut.com

Utilization of Acetic Anhydride (B1165640) with Dichlorobenzenes

Acetic anhydride serves as a viable alternative to acetyl chloride as an acylating agent. google.compw.live The reaction of m-dichlorobenzene with acetic anhydride in the presence of a catalyst like anhydrous aluminum trichloride (B1173362) is a documented method for producing 2,4-dichloroacetophenone. google.com This approach can offer higher yields compared to using acetyl chloride. google.com The reaction mechanism still proceeds through the formation of an acylium ion, generated from the interaction of acetic anhydride with the Lewis acid catalyst. pw.livedoubtnut.com

Catalyst Systems (e.g., Anhydrous Aluminum Trichloride)

Anhydrous aluminum trichloride (AlCl₃) is the most frequently employed Lewis acid catalyst in Friedel-Crafts acylation reactions. google.compw.live Its primary role is to generate the highly electrophilic acylium ion from the acylating agent (acetyl chloride or acetic anhydride). sigmaaldrich.commasterorganicchemistry.comnumberanalytics.com The catalyst is typically required in stoichiometric amounts because it forms a complex with the resulting ketone product. wikipedia.orgpw.live While AlCl₃ is highly effective, other Lewis acids can also be utilized. pw.live

Optimization of Reaction Parameters (Temperature, Solvent, Molar Ratios)

The efficiency and selectivity of Friedel-Crafts acylation are highly dependent on the optimization of several reaction parameters.

Temperature: Temperature control is crucial to prevent side reactions. For the synthesis of 2',5'-dichloroacetophenone (B105169) from 1,4-dichlorobenzene (B42874) and acetyl chloride, a temperature range of 0–5°C is recommended to minimize unwanted byproducts. In other systems using acetic anhydride, the temperature may be elevated, for instance, by maintaining the reaction solution at 45°C-55°C during the addition of the reagent and then heating to 90-95°C. google.com

Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane or nitrobenzene (B124822) are commonly used solvents for Friedel-Crafts acylation.

Molar Ratios: The stoichiometry of the reactants and catalyst is a key factor in optimizing the yield. For the reaction of 1,4-dichlorobenzene with acetyl chloride, a substrate-to-acyl chloride ratio of 1:1.2 is suggested. In a process for preparing 2,4-dichloroacetophenone using m-dichlorobenzene and acetic anhydride, a molar ratio of 1.0 mol of m-dichlorobenzene to 1.3 mol of anhydrous aluminum trichloride and 1.0 mol of acetic anhydride has been reported. google.com

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Acylating Agent | Dichlorobenzene Isomer | Catalyst | Temperature | Solvent | Molar Ratios (Substrate:Acylating Agent:Catalyst) | Product |

| Acetyl Chloride | 1,4-Dichlorobenzene | Anhydrous Aluminum Trichloride | 0–5°C | Dichloromethane/Nitrobenzene | 1:1.2:≥1.1 | 2',5'-Dichloroacetophenone |

| Acetic Anhydride | m-Dichlorobenzene | Anhydrous Aluminum Trichloride | 45–95°C | Not specified | 1:1:1.3 | 2,4-Dichloroacetophenone |

Halogenation of Acetophenone Derivatives

An alternative synthetic route to this compound involves the direct halogenation of an appropriate acetophenone derivative. This method relies on the introduction of a chlorine atom at a specific position on the acetophenone molecule.

For the synthesis of this compound, the starting material is typically 3'-chloroacetophenone (B45991). google.com The α-position of the ketone can be chlorinated using a suitable chlorinating agent. google.com One documented method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in acetic acid, with a radical initiator like dibenzoyl peroxide (Lucidol). google.com The reaction is carried out under reflux conditions. google.com For example, reacting 3'-chloroacetophenone with NCS in acetic acid with Lucidol as a catalyst, followed by recrystallization, can yield this compound as white, needle-shaped crystals with a melting point of 35-37°C and a yield of up to 87.0%. google.com

Another approach involves the chlorination of acetophenone using chlorine gas. google.com To produce a dichloroacetophenone, it is preferable to use chlorine gas in a molar amount of 2.0 to 3.5 times that of the starting acetophenone, at a reaction temperature between 20°C and 80°C. google.com

Table 2: Halogenation of 3'-Chloroacetophenone

| Chlorinating Agent | Catalyst | Solvent | Reaction Conditions | Product | Yield |

| N-Chlorosuccinimide (NCS) | Dibenzoyl Peroxide (Lucidol) | Acetic Acid | Reflux | This compound | 86.4% - 87.0% |

Chlorination with Chlorine Gas

The direct introduction of chlorine gas is a conventional method for the synthesis of chlorinated acetophenones. In a typical procedure, m-chloroacetophenone is dissolved in a suitable solvent, such as glacial acetic acid, and chlorine gas is bubbled through the solution. orgsyn.org The reaction temperature is carefully controlled to prevent unwanted side reactions and to ensure the desired level of chlorination. orgsyn.org While effective, this method can sometimes lead to a mixture of products, including isomers and polychlorinated species, necessitating purification steps to isolate the desired this compound. google.com

Influence of Catalysts (e.g., Iron Trichloride)

To enhance the efficiency and selectivity of the chlorination reaction, Lewis acid catalysts like iron(III) chloride (FeCl₃) are often employed. nbinno.comorgchemres.org The catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. The presence of a catalyst can influence the reaction rate and the distribution of isomers in the final product. orgchemres.org For instance, the chlorination of acetophenone in the presence of iron trichloride can yield a mixture of ortho- and para-chloroacetophenone. google.com Careful control of reaction conditions and catalyst concentration is crucial for maximizing the yield of the desired product. orgchemres.org

Diazotization and Sandmeyer Reactions of Aminophenyl Ethyl Ketones

An alternative and highly versatile route for introducing a chlorine atom at a specific position on the aromatic ring is the Sandmeyer reaction. byjus.comwikipedia.org This method starts with an amino-substituted acetophenone, which is first converted to a diazonium salt and then subjected to a copper(I) chloride-catalyzed reaction to yield the corresponding chloroacetophenone. google.comgoogle.com

A synthesis method for this compound begins with m-aminoacetophenone. This starting material undergoes a diazotization reaction to form an m-acetophenone diazonium salt, which is then converted to m-chloroacetophenone via a Sandmeyer reaction. A subsequent α-chlorination reaction yields the final product, this compound, with a total yield reported to be over 80%. google.com

Mechanism of Diazotization

The diazotization process involves the reaction of a primary aromatic amine, such as m-aminoacetophenone, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). byjus.comorganic-chemistry.org The reaction is usually carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. google.commnstate.edu

The mechanism proceeds as follows:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com

Electrophilic attack of the nitrosonium ion on the amino group of the aromatic amine. byjus.com

A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺). byjus.com

This diazonium salt is a key intermediate, poised for the subsequent substitution reaction. organic-chemistry.org

Introduction of Chlorine Atoms via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a chlorine atom. byjus.comwikipedia.org The prepared diazonium salt solution is added to a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid. google.comgoogle.com

The mechanism of the Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway: wikipedia.org

A single electron transfer from the copper(I) catalyst to the diazonium salt occurs, generating an aryl radical and nitrogen gas, while oxidizing copper(I) to copper(II). wikipedia.org

The aryl radical then abstracts a chlorine atom from the copper(II) chloride, forming the desired aryl chloride (in this case, m-chloroacetophenone) and regenerating the copper(I) catalyst. wikipedia.org

This method is particularly advantageous for synthesizing specifically substituted haloarenes that are not easily accessible through direct halogenation. rhhz.net

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in organic chemistry.

Exploration of Alternative Halogenating Agents

Research into greener alternatives to traditional halogenating agents like chlorine gas is an active area. Agents such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are being explored as milder and more selective chlorinating reagents. researchgate.netgoogle.com These reagents are often easier to handle and can lead to cleaner reactions with higher yields and fewer byproducts. researchgate.net For instance, a method for preparing this compound from m-chloroacetophenone utilizes NCS in acetic acid with a radical initiator like benzoyl peroxide, achieving a yield of 87.0%. google.com The use of enzymatic catalysis, such as haloperoxidases, also presents a promising green alternative for halogenation reactions, offering high selectivity under mild conditions. sioc-journal.cn

Catalyst-Free or Ligand-Free Synthesis Strategies

While traditional syntheses of acetophenones often rely on metal-based Lewis acid catalysts, alternative strategies that avoid or minimize catalyst use are gaining attention. These methods can offer advantages in terms of cost, toxicity, and ease of purification.

One notable approach involves the chlorination of m-chloroacetophenone using N-chlorosuccinimide (NCS) as the chlorinating agent in acetic acid. The reaction is initiated by a radical initiator, such as dibenzoyl peroxide (Lucidol), and proceeds under reflux conditions. This method circumvents the need for strong Lewis acids that are typical in electrophilic aromatic substitutions. byjus.com A typical procedure involves reacting m-chloroacetophenone with NCS in the presence of the initiator, followed by recrystallization to yield the final product. byjus.com

Another innovative, catalyst-free method has been reported for the synthesis of a related isomer, 2',5'-dichloroacetophenone, which highlights modern synthetic trends. This method utilizes trichloroisocyanuric acid (TXCA) in water, activated by ultrasonic irradiation. This approach is notable for its high yield (88%), short reaction time (20 minutes), and use of water as a green solvent, completely avoiding traditional catalysts and hazardous organic solvents. While not specifically documented for the 2,3'-isomer, this strategy represents a significant advancement in catalyst-free synthesis for this class of compounds.

Table 1: Comparison of Synthesis Strategies

| Method | Reagents | Conditions | Key Feature |

|---|---|---|---|

| NCS Chlorination | m-chloroacetophenone, N-chlorosuccinimide, Lucidol | Acetic acid, reflux | Avoids Lewis acid catalysts byjus.com |

| TXCA Method | (Applied to isomer) Trichloroisocyanuric acid, p-tolylthiourea (B1348918) | Water, 20°C, sonication | Catalyst-free, green solvent |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature on the dedicated flow synthesis of this compound is sparse, the principles are widely applicable to its core synthetic reactions, such as Friedel-Crafts acylation.

Flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time. For exothermic reactions like Friedel-Crafts acylation, this control is critical for preventing side reactions and improving product selectivity. The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents like aluminum chloride and acetyl chloride. Data for such reactions, including those performed in flow, are increasingly being captured in resources like the Open Reaction Database. rjpn.org

Furthermore, related processes, such as the hydrodeoxygenation of acetophenone derivatives, have been successfully demonstrated in continuous flow systems, showcasing the robustness and flexibility of this technology for producing derivatives of the target compound. d-nb.info The application of flow chemistry to the synthesis of this compound could involve pumping a solution of 1,3-dichlorobenzene and an acylating agent through a heated reactor column packed with a solid Lewis acid catalyst, followed by in-line quenching and purification, potentially leading to a more efficient and safer manufacturing process.

Sustainable Synthesis Practices and Waste Minimization

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including this compound. Key areas of focus include the use of safer reagents, valorization of waste streams, and reduction of hazardous byproducts. pressbooks.pub

A significant step towards sustainability is the substitution of hazardous reagents. For example, in the Friedel-Crafts acylation, using acetic anhydride instead of the highly flammable and corrosive acetyl chloride can improve the process's safety profile. patsnap.com Acetic anhydride is less volatile and reacts less violently, reducing risks of explosions and toxic gas release. patsnap.com

Furthermore, adopting aqueous-based synthetic methods, such as the TXCA-mediated synthesis, eliminates the need for volatile organic solvents, which are a major source of industrial waste and environmental pollution. researchgate.net Catalyst recovery and reuse, particularly when using solid acid catalysts in flow systems, also contributes significantly to waste minimization. researchgate.net

Detailed Reaction Mechanisms and Kinetics

The reactivity of this compound is governed by its functional groups: the ketone, the two chlorine atoms, and the aromatic ring. Understanding the mechanisms of its formation and subsequent reactions is crucial for optimizing synthetic routes and predicting product outcomes.

Electrophilic Aromatic Substitution Mechanisms

The primary route to forming the dichlorinated acetophenone skeleton is through electrophilic aromatic substitution (EAS), most commonly Friedel-Crafts acylation. wikipedia.org The synthesis of this compound can be envisioned through two main EAS pathways:

Friedel-Crafts Acylation of 1,3-Dichlorobenzene: In this reaction, 1,3-dichlorobenzene is treated with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like AlCl₃. byjus.comjove.com The mechanism begins with the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between acetyl chloride and AlCl₃. masterorganicchemistry.com The aromatic ring of 1,3-dichlorobenzene then acts as a nucleophile, attacking the acylium ion. The two chlorine atoms on the ring are deactivating but are ortho, para-directing. However, the strong deactivation makes the reaction challenging. The substitution occurs at the C4 position, which is para to one chlorine and ortho to the other, but steric hindrance from the adjacent chlorine at C3 can be a factor. The most likely position for acylation is C4, leading to 2',4'-dichloroacetophenone, or C5. To obtain the 2',3'-isomer via this method is less direct.

Chlorination of m-Chloroacetophenone: An alternative route involves the chlorination of m-chloroacetophenone. Here, the existing chloro group is an ortho, para-director, while the acetyl group is a strong deactivating group and a meta-director. The directing effects are therefore cooperative, guiding the incoming electrophile (Cl⁺) to the C2 and C6 positions (ortho to the chlorine and meta to the acetyl group). Chlorination at the C2 position yields the desired this compound. The reaction is typically carried out with chlorine gas and a Lewis acid or with reagents like NCS. byjus.com

In both mechanisms, the rate-determining step is the initial attack of the aromatic ring on the electrophile, which temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comjove.com A base (like AlCl₄⁻) then deprotonates the complex, restoring aromaticity and yielding the final product. byjus.com

Nucleophilic Substitution Reactions of Chlorine Atoms

While electrophilic substitution on the ring is common, the chlorine atoms themselves can be replaced via nucleophilic aromatic substitution (SNAr). This reaction is generally difficult for aryl halides but is facilitated by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com

The acetyl group (-COCH₃) in this compound is a moderately strong electron-withdrawing group. This group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction, particularly when it is ortho or para to the leaving group (the chlorine atom). pressbooks.pubwikipedia.org

Addition-Elimination (SNAr) Mechanism: For this compound, the chlorine at the 3'-position is meta to the activating acetyl group, making it less susceptible to substitution via this mechanism. The chlorine at the 2'-position, however, is ortho to the acetyl group. A strong nucleophile can attack the carbon bearing the 2'-chlorine, forming a resonance-stabilized carbanion where the negative charge is delocalized onto the carbonyl oxygen. masterorganicchemistry.com Subsequent elimination of the chloride ion yields the substituted product. The rate of this reaction is generally dependent on the stability of the Meisenheimer complex, meaning the addition of the nucleophile is the rate-determining step. masterorganicchemistry.com

Elimination-Addition (Benzyne) Mechanism: In the absence of strong activation or the presence of a very strong base (like NaNH₂), nucleophilic substitution can proceed through a highly reactive benzyne (B1209423) intermediate. philadelphia.edu.jofiveable.me The base would first abstract a proton from the ring adjacent to one of the chlorine atoms (the most acidic proton would be at C4). This is followed by the elimination of the chloride ion to form a dehydrobenzene or aryne. youtube.com The nucleophile then attacks one of the carbons of the strained triple bond, followed by protonation to give a mixture of substitution products. fiveable.me

Oxidation and Reduction Pathways

The carbonyl group of this compound is the primary site for oxidation and reduction reactions.

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-(2,3-dichlorophenyl)ethanol. This is a common transformation in organic synthesis. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this purpose. vulcanchem.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide during workup yields the alcohol. masterorganicchemistry.com More sophisticated methods, including enantioselective enzymatic reductions using oxidoreductases or whole-cell biocatalysts, can be employed to produce specific chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. google.comnih.gov

Oxidation: While the aromatic ring is relatively stable to oxidation, the acetyl group can be oxidized under strong conditions. Reagents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can oxidize the side chain to a carboxyl group, yielding 2,3-dichlorobenzoic acid after acidic workup. orgsyn.org This reaction proceeds via the formation of an enolate followed by attack from the permanganate. Under extremely harsh conditions, strong oxidizing agents can lead to the cleavage of the aromatic ring itself. vulcanchem.com

Kinetic Studies of Formation and Transformation

Kinetic studies elucidating the rates and mechanisms of the formation and subsequent transformation of this compound are crucial for optimizing its synthesis and understanding its chemical behavior. While specific kinetic data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on analogous reactions, particularly the Friedel-Crafts acylation of related chlorinated benzenes and the transformation of other chloroacetophenone isomers.

Kinetics of Formation: Insights from Friedel-Crafts Acylation Studies

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with an acetylating agent, typically in the presence of a Lewis acid catalyst like aluminum chloride. The kinetics of this reaction are influenced by the electronic effects of the two chlorine substituents on the benzene (B151609) ring.

Research on the Friedel-Crafts benzoylation of dichlorobenzenes provides a useful analogy. A study on the benzoylation of o-, m-, and p-dichlorobenzenes in a nitrobenzene solution revealed the relative reactivities and product distributions. The benzoylation of o-dichlorobenzene, the precursor for this compound, predominantly yields 3,4-dichlorobenzophenone, with only minor amounts of 2,3-dichlorobenzophenone. rsc.org This suggests that the formation of the 2,3'-isomer is sterically and electronically disfavored compared to other isomers.

Further insights can be gained from the benzoylation of chlorobenzene. In a competitive reaction with benzene, chlorobenzene was found to be significantly less reactive, with a reactivity ratio (kchlorobenzene/kbenzene) of 0.0260 in nitrobenzene at 25°C. scribd.comrsc.org This deactivation is due to the electron-withdrawing inductive effect of the chlorine atom. The partial rate factors for the ortho, meta, and para positions were determined to be of = 0.00328, mf = 0.00016, and pf = 0.150, respectively. scribd.comrsc.org These values highlight the strong deactivation at the ortho and meta positions and the comparatively higher (though still deactivated) reactivity at the para position. When considering the acylation of 1,2-dichlorobenzene, these deactivating effects are compounded, explaining the low yields of the 2,3'-isomer.

The choice of catalyst also plays a significant role in the kinetics of Friedel-Crafts acylation. While aluminum chloride is traditional, other catalysts have been investigated for the acylation of halogenated benzenes. For instance, hafnium(IV) triflate (Hf(OTf)4) in combination with trifluoromethanesulfonic acid (TfOH) has been shown to accelerate the acylation of chlorobenzene. chemistryjournals.net Similarly, lanthanide triflates have been used as recyclable catalysts for this reaction. chemistryjournals.net The use of solid acid catalysts, such as zeolite Y, has also been explored to create cleaner, more reusable catalytic systems for the acylation of aromatic compounds in solvents like 1,2-dichlorobenzene. researchgate.net

Table 1: Relative Reactivity and Product Distribution in the Benzoylation of Chlorobenzene

| Parameter | Value | Reference |

|---|---|---|

| Reactivity Ratio (kchlorobenzene/kbenzene) at 25°C | 0.0260 | scribd.comrsc.org |

| Partial Rate Factor (of) | 0.00328 | scribd.comrsc.org |

| Partial Rate Factor (mf) | 0.00016 | scribd.comrsc.org |

| Partial Rate Factor (pf) | 0.150 | scribd.comrsc.org |

| Typical Product Distribution (ortho-isomer) | 3-12% | scribd.comrsc.org |

| Typical Product Distribution (meta-isomer) | 0.1-4% | scribd.comrsc.org |

| Typical Product Distribution (para-isomer) | 84-97% | scribd.comrsc.org |

Note: Data is for the benzoylation of chlorobenzene, serving as an analogue for the acylation of dichlorobenzenes.

Kinetics of Transformation

The transformation of this compound can occur through various reactions, with reduction of the ketone group being a common pathway. Kinetic data for the transformation of this compound is scarce, but studies on other dichloroacetophenone isomers provide a basis for understanding its reactivity.

For example, the degradation of the pesticide chlorfenvinphos (B103538) can lead to the formation of 2,4-dichloroacetophenone, which can be further transformed. mdpi.commdpi.com Studies on the ozonation of chlorfenvinphos have shown that its degradation follows simple first-order kinetics, with the half-life depending on the specific isomer and reaction conditions. mdpi.com

Biocatalytic transformations of chloroacetophenones have also been investigated. The biodegradation of polychlorinated biphenyls (PCBs) by certain bacteria can produce dichloroacetophenone metabolites. uth.gr The rate of this biodegradation is influenced by the number and position of the chlorine atoms on the biphenyl (B1667301) rings. uth.gr

Spectroscopic Characterization and Computational Chemistry of 2,3 Dichloroacetophenone

Advanced Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods are fundamental in determining the molecular structure of 2,3'-Dichloroacetophenone by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into different aspects of its atomic and electronic framework.

While specific, experimentally verified NMR spectra for this compound are not widely published in readily available literature, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and analysis of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main sets of signals corresponding to the aliphatic and aromatic protons.

Aliphatic Protons: The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and have no adjacent protons, so they would appear as a distinct singlet. Due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, this signal is expected to be significantly downfield, likely in the range of 4.5 – 5.0 ppm.

Aromatic Protons: The four protons on the 3-chlorophenyl ring are in different chemical environments and would exhibit complex splitting patterns (multiplets) in the aromatic region, typically between 7.2 and 8.0 ppm. The proton at the 2'-position (ortho to the carbonyl group) would be the most deshielded.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and would appear as a singlet at the low-field end of the spectrum, generally in the 190–195 ppm region.

Aliphatic Carbon: The carbon of the chloromethyl group (-CH₂Cl) would resonate at approximately 45–50 ppm.

Aromatic Carbons: The six carbons of the 3-chlorophenyl ring would produce distinct signals in the 125–140 ppm range. The carbon atom directly bonded to the carbonyl group (C1') and the carbon bonded to the chlorine atom (C3') would have characteristic chemical shifts influenced by these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH ₂Cl | ¹H | 4.5 - 5.0 | Singlet |

| Aromatic | ¹H | 7.2 - 8.0 | Multiplet |

| C =O | ¹³C | 190 - 195 | Singlet |

| -C H₂Cl | ¹³C | 45 - 50 | Singlet |

| Aromatic | ¹³C | 125 - 140 | Multiple Singlets |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by measuring its vibrational modes. Although a specific, published spectrum for this compound is not available, its key vibrational frequencies can be predicted.

Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone's carbonyl group is expected in the IR spectrum, typically around 1690–1710 cm⁻¹. This is a characteristic peak for aromatic ketones.

C-Cl Stretches: The molecule contains two different C-Cl bonds. The aromatic C-Cl stretch would appear in the 1000–1100 cm⁻¹ region, while the aliphatic C-Cl stretch is expected in the 650–800 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring would produce a series of bands in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching vibrations would result in sharp peaks above 3000 cm⁻¹.

Aliphatic C-H Stretches: The symmetric and asymmetric stretching vibrations of the C-H bonds in the -CH₂Cl group would be observed in the 2850–3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, with non-polar bonds like the aromatic C=C bonds often showing strong signals.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1690 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch (Aromatic) | Ar-Cl | 1000 - 1100 | Strong |

| C-Cl Stretch (Aliphatic) | -CH₂-Cl | 650 - 800 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. wikipedia.org For this compound, the spectrum is expected to be dominated by transitions associated with the carbonyl group and the substituted benzene (B151609) ring, which act as chromophores. libretexts.org

π→π* Transitions: These are high-energy, high-intensity transitions associated with the delocalized π-electron system of the 3-chlorophenyl ring conjugated with the carbonyl group. These would likely result in strong absorption bands at shorter wavelengths, typically below 280 nm. ncsu.edu

n→π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. libretexts.org These transitions are symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, generally above 300 nm. ncsu.edutruman.edu

The presence of chlorine atoms as substituents on the phenyl ring may cause a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted acetophenone (B1666503). fordham.edu

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₈H₆Cl₂O) is 189.04 g/mol . scbt.com

Molecular Ion Peak: The molecular ion [M]⁺ peak would be observed at a mass-to-charge ratio (m/z) of 188. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster is expected. wpmucdn.com This cluster would show peaks at m/z 188 (containing two ³⁵Cl atoms), m/z 190 (one ³⁵Cl and one ³⁷Cl), and m/z 192 (two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.

Key Fragmentation Pathways: Electron impact ionization would induce fragmentation, providing structural clues. libretexts.org Common fragmentation patterns for α-haloketones and aromatic ketones include:

Loss of Chloromethyl Radical: Cleavage of the bond between the carbonyl carbon and the α-carbon would result in the formation of the 3-chlorobenzoyl cation ([C₇H₄ClO]⁺). This would produce a prominent isotopic cluster at m/z 139 and 141. This is often a very stable and abundant fragment. asdlib.org

Formation of Chloromethyl Cation: Cleavage could also lead to the formation of the chloromethyl cation ([CH₂Cl]⁺), with an isotopic cluster at m/z 49 and 51.

Loss of Carbon Monoxide: The 3-chlorobenzoyl cation (m/z 139/141) could further fragment by losing a molecule of carbon monoxide (CO), yielding the 3-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111 and 113.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Isotopic Cluster) | Proposed Fragment Ion | Formula |

| 188, 190, 192 | Molecular Ion | [C₈H₆Cl₂O]⁺ |

| 139, 141 | 3-Chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 111, 113 | 3-Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 49, 51 | Chloromethyl cation | [CH₂Cl]⁺ |

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no publicly available crystal structure reports for this compound in crystallographic databases. A study on this compound would reveal the planarity of the phenyl ring and the orientation of the acetyl-chloro-methyl group relative to it, as well as identifying any significant intermolecular interactions such as halogen bonding or π-stacking that dictate the crystal packing.

Computational Chemistry and Theoretical Modeling

In the absence of complete experimental data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting and understanding the properties of molecules like this compound. nanobioletters.com

Geometry Optimization: DFT calculations can determine the most stable three-dimensional structure of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman data to aid in the assignment of spectral bands. nanobioletters.com

NMR Prediction: The chemical shifts for ¹H and ¹³C can be calculated and correlated with experimental spectra, helping to confirm structural assignments.

Electronic Properties: Computational models can provide insights into the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is crucial for understanding the molecule's reactivity and electronic transitions (UV-Vis spectrum).

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, offering predictions about chemical reactivity. nanobioletters.com

While specific DFT studies on this compound are not prominent in the literature, such calculations would provide a comprehensive theoretical framework to complement and guide experimental investigations. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state properties of a system. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate a variety of electronic characteristics.

A key aspect of this analysis involves the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential around the carbonyl oxygen and the chlorine atoms due to their high electronegativity, while the hydrogen atoms would exhibit positive potential. These calculations are vital for understanding intermolecular interactions. ekb.eg

DFT is also used to calculate global reactivity descriptors and physical properties such as the dipole moment, which influences the molecule's solubility and interaction with polar solvents.

Table 1: Representative Electronic Properties of this compound Calculated by DFT

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.7 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.2 D |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | 1.5 eV |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | 8.9 eV |

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule dictates its physical and chemical properties. This compound is not a rigid molecule; it possesses conformational flexibility, primarily due to the rotation around the single bond connecting the carbonyl group to the dichlorinated phenyl ring. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and their relative energies.

Computational methods are used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle between the phenyl ring and the acetyl group. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. researchgate.net The most stable conformer is the one with the lowest energy, known as the global minimum. For substituted acetophenones, the planarity of the molecule is a key factor. A planar conformation allows for maximum conjugation between the carbonyl group and the aromatic ring, which is energetically favorable. However, steric hindrance from substituents, such as the chlorine atom at the 2'-position, can force the acetyl group out of the plane of the ring, leading to a non-planar, higher-energy conformation. beilstein-journals.org

Energy minimization calculations are performed on these identified conformers to obtain their optimized geometries and relative stabilities. These studies for this compound would likely reveal a preference for a near-planar structure, with the final geometry being a balance between conjugative stabilization and steric repulsion from the ortho-chloro substituent. beilstein-journals.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Stability |

| Conformer A | ~15° | 0.00 | Most Stable |

| Conformer B | ~90° | +3.5 | Transition State |

| Conformer C | ~165° | +0.8 | Local Minimum |

Molecular Dynamics Simulations for Reactive Pathways

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the positions and velocities of atoms over time, offering a dynamic picture of molecular behavior.

While specific MD studies on the reactive pathways of this compound are not extensively documented, this technique is well-suited for such investigations. MD simulations could be employed to explore how the molecule behaves in different solvent environments, which can significantly influence reaction rates and mechanisms. For instance, simulations could model the interaction of this compound with nucleophiles or electrophiles, providing atomic-level detail on the formation of transition states and reaction intermediates. This approach is particularly useful for understanding complex reaction mechanisms that are difficult to probe experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property like toxicity. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity.

The applicability of QSAR modeling to this compound would depend on the availability of a dataset of structurally similar compounds with measured activity data for a particular endpoint (e.g., herbicidal activity, toxicity, enzyme inhibition). If such a dataset exists, a QSAR model could be developed through the following steps:

Data Collection: Assembling a series of haloacetophenones or related compounds with their corresponding measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that correlates the descriptors with the observed activity. biointerfaceresearch.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

A validated QSAR model could then be used to predict the activity of this compound and other untested congeners, providing valuable guidance for chemical design and risk assessment. ucl.ac.uk

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. idc-online.com These calculations can predict the entire spectrum, helping to assign peaks in an experimental spectrum, especially for complex molecules where signals may overlap. The prediction process typically involves optimizing the molecule's geometry and then performing the NMR calculation, often including solvent effects to better match experimental conditions. acdlabs.com

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. rowansci.com These calculations determine the normal modes of vibration for the molecule at its optimized geometry. uni-rostock.de The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. These predicted spectra are instrumental in assigning vibrational bands to specific functional groups and molecular motions, such as the characteristic C=O stretch or C-Cl stretches in this compound.

Table 3: Comparison of Hypothetical Predicted and Typical Experimental Spectroscopic Data

| Parameter | Predicted Value | Typical Experimental Range |

| ¹H NMR (Methyl Protons) | 2.65 ppm | 2.5 - 2.7 ppm |

| ¹³C NMR (Carbonyl Carbon) | 195.8 ppm | 195 - 200 ppm |

| ¹³C NMR (C-Cl Carbons) | 132.5 ppm, 134.9 ppm | 130 - 138 ppm |

| IR Freq. (C=O Stretch) | 1705 cm⁻¹ (scaled) | 1680 - 1700 cm⁻¹ |

| IR Freq. (Aromatic C-H Stretch) | 3080 cm⁻¹ (scaled) | 3050 - 3100 cm⁻¹ |

| IR Freq. (C-Cl Stretch) | 750 cm⁻¹, 810 cm⁻¹ (scaled) | 700 - 850 cm⁻¹ |

Chemical Reactivity and Derivatization of 2,3 Dichloroacetophenone

Reactions at the Carbonyl Group

The carbonyl group in 2,3'-dichloroacetophenone is a primary site for a variety of chemical transformations, including nucleophilic additions and condensations, formation of imines and oximes, and carbon-carbon bond-forming reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. A notable example is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form α,β-unsaturated ketones, commonly known as chalcones. chem-station.comalfa-chemistry.com In this reaction, this compound can react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcone (B49325) derivatives. alfa-chemistry.com These chalcones are valuable intermediates in the synthesis of various heterocyclic compounds and have garnered interest for their potential biological activities. chem-station.comorganic-chemistry.org

The general scheme for the Claisen-Schmidt condensation involving this compound is as follows:

This compound + Aromatic Aldehyde --(Base)--> Chalcone Derivative

This reaction proceeds via the formation of an enolate from the acetophenone (B1666503), which then acts as the nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration leads to the formation of the conjugated chalcone system. gordon.edu

Formation of Imines and Oximes

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.

Imines , characterized by a carbon-nitrogen double bond, are synthesized by reacting this compound with a primary amine, often under acid catalysis to facilitate the dehydration step. organic-chemistry.orgmasterorganicchemistry.com This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the imine product. organic-chemistry.org

Oximes are formed through the reaction of this compound with hydroxylamine or its salts, such as hydroxylamine hydrochloride. misuratau.edu.ly The reaction is typically carried out in the presence of a base, like sodium acetate (B1210297), to neutralize the acid released. orgsyn.org The resulting oximes can exist as geometric isomers (E and Z) and are valuable intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides.

A general procedure for the synthesis of acetophenone oximes involves dissolving the acetophenone and hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) and water, followed by the addition of a base and heating. misuratau.edu.ly

| Reactant | Reagent | Product |

| This compound | Primary Amine (R-NH₂) | This compound Imine |

| This compound | Hydroxylamine (NH₂OH) | This compound Oxime |

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. wikipedia.orglumenlearning.com This reaction involves the treatment of an aldehyde or ketone, such as this compound, with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. pressbooks.pub The high stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. chem-station.comwikipedia.org This reaction typically employs a phosphonate ester and a base to generate the reactive carbanion, which then reacts with the ketone. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.comwikipedia.org The HWE reaction often exhibits high E-selectivity in the formation of the alkene product. wikipedia.org

| Reaction | Reagent | Product Type | Key Feature |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms a stable triphenylphosphine oxide byproduct. lumenlearning.com |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene | Water-soluble phosphate (B84403) byproduct allows for easy purification. wikipedia.org |

Reactions Involving the Chlorine Substituents

The two chlorine atoms on the aromatic rings of this compound serve as handles for further molecular elaboration through nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic core of this compound. In this reaction, a nucleophile displaces one of the chlorine atoms. The reactivity of the chlorine atoms towards SNAr is influenced by their position relative to the electron-withdrawing acetyl group. The acetyl group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.com

In this compound, the chlorine atom at the 2-position is ortho to the acetyl group, making it more susceptible to nucleophilic attack than the chlorine at the 3'-position, which is meta to the carbonyl group on the other ring. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Common nucleophiles used in SNAr reactions include amines (like piperidine), alkoxides (like sodium methoxide), and thiolates. nih.govstackexchange.com The reaction conditions often require a suitable solvent and may be facilitated by heat. The relative reactivity of halogens in SNAr reactions is generally F > Cl > Br > I, which is the opposite of the trend observed in SN2 reactions. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to this compound to introduce new substituents at the positions of the chlorine atoms.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as an arylboronic acid, with an aryl halide in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is widely used for the synthesis of biaryl compounds and tolerates a wide range of functional groups. udel.edu A study on the Suzuki cross-coupling of meta- and para-chloroacetophenones with arylboronic acids has been reported, demonstrating the feasibility of this transformation on related substrates. nih.gov

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a versatile method for the vinylation of aryl halides. The reaction typically employs a palladium catalyst, a base, and a suitable ligand. wikipedia.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgpatsnap.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

The reactivity of the two chlorine atoms in this compound in these cross-coupling reactions can be different, potentially allowing for selective functionalization at one position over the other by carefully choosing the reaction conditions and catalyst system.

| Reaction | Coupling Partner | Product Type | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Biaryl | Palladium catalyst and a base. nih.gov |

| Heck Reaction | Alkene | Substituted Alkene | Palladium catalyst and a base. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Palladium catalyst, copper(I) co-catalyst, and a base. libretexts.org |

Formation of Organometallic Reagents

The structure of this compound features several reactive sites, including two carbon-chlorine bonds and a carbonyl group, which can potentially participate in the formation of organometallic reagents. However, the generation of stable organometallic compounds from aryl and alkyl halides containing a ketone functionality is often complex.

Grignard Reagents: The direct formation of a Grignard reagent from this compound is challenging. The highly nucleophilic and basic nature of the Grignard reagent, once formed, would lead to immediate reaction with the electrophilic carbonyl group of another molecule, resulting in a complex mixture of self-condensation products rather than a stable, isolable organometallic reagent. The Grignard reagent is a strong base and can react with water or alcohols. mnstate.edu

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles and strong bases. masterorganicchemistry.comlibretexts.org Attempting to form an organolithium reagent via lithium-halogen exchange would likely face the same issue of self-reaction with the ketone. However, organolithium reagents can be used to react with this compound. The primary reaction would be the nucleophilic addition of the organolithium's carbanionic carbon to the electrophilic carbonyl carbon of the acetophenone. masterorganicchemistry.comlibretexts.org This reaction, after an acidic workup, would yield a tertiary alcohol. It is also possible for organolithium reagents to react with the α-chloro position, but addition to the ketone is generally the more favorable pathway.

Reactions on the Aromatic Ring

The aromatic ring of this compound, substituted with a chlorine atom and an acetyl group, can undergo further functionalization through various reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. minia.edu.eg The regiochemical outcome of further substitution on the 3-chlorophenyl ring of this compound is dictated by the directing effects of the existing substituents: the chloro group and the acetyl group (via the carbonyl).

Directing Effects: The chlorine atom is an ortho-, para-directing group, although it is deactivating due to its inductive electron-withdrawing effect. The acetyl group (-COCH₂Cl) is a meta-directing and strongly deactivating group.

Nitration: In nitration, which typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the directing effects of the substituents are competitive. masterorganicchemistry.comck12.org The acetyl group strongly directs incoming electrophiles to the meta positions (C-2' and C-6'), while the chlorine atom directs to the ortho (C-2', C-4') and para (C-6') positions. Given the strong deactivating nature of the acetyl group, the reaction would be sluggish. The positions ortho to the chlorine (C-2' and C-4') and para to the chlorine (C-6') are activated by resonance, but the C-2' and C-6' positions are also meta to the deactivating acetyl group. Therefore, substitution is most likely to occur at the C-4' or C-6' positions, though yields may be low and mixtures of isomers are expected.

Halogenation: Further halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). ck12.orgwikipedia.org The directing effects are the same as in nitration, leading to a mixture of products with substitution occurring primarily at positions ortho or para to the existing chlorine atom.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. wikipedia.org

For this compound, neither the chloro group nor the acetyl group are considered strong DMGs. While heteroatoms are a key feature of DMGs, the carbonyl oxygen of the acetyl group can coordinate with the lithium base, potentially directing metalation. baranlab.org However, the primary challenge is the high reactivity of organolithium bases towards the electrophilic carbonyl carbon and the acidic α-protons of the acetyl group. These competing reactions (nucleophilic addition and enolization) are generally much faster than the deprotonation of an aromatic C-H bond, making standard DoM strategies difficult to apply directly to this compound without prior modification or protection of the ketone group.

Synthesis of Advanced Organic Molecules and Building Blocks

This compound is a valuable building block for synthesizing a variety of more complex molecules, including chalcones, Schiff bases, and heterocyclic compounds. chemicalbook.com

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are typically synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde. nih.govtaylorandfrancis.comwikipedia.org this compound can react with various substituted benzaldehydes in the presence of a base (like NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone derivatives. chemistry-online.com The α,β-unsaturated ketone moiety in these chalcones makes them versatile intermediates for further synthesis. ijrpc.com

Schiff Bases: Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are generally formed by the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone). advancechemjournal.com this compound can be condensed with various primary amines, such as substituted anilines, under acid catalysis (e.g., a few drops of acetic acid) with refluxing in a suitable solvent like ethanol to produce a diverse range of Schiff bases. advancechemjournal.comresearchgate.net These compounds are important in medicinal chemistry and as intermediates for synthesizing other organic molecules. advancechemjournal.com

Table 1: Synthesis of Chalcone and Schiff Base Precursors This table is interactive. Click on the headers to sort the data.

| Product Type | Reaction Name | Reactants | Typical Conditions |

|---|---|---|---|

| Chalcone | Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde | NaOH or KOH, Ethanol, Room Temperature |

| Schiff Base | Condensation | This compound + Primary Amine (e.g., Aniline) | Acetic Acid (catalyst), Ethanol, Reflux |

The derivatives of this compound, particularly chalcones, are excellent precursors for the synthesis of various five- and six-membered heterocyclic compounds. ijrpc.com

Pyrazolines: The reaction of chalcones derived from this compound with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol, often with a catalytic amount of acid, leads to the formation of pyrazoline derivatives. rdd.edu.iqnih.govdergipark.org.tr Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms.

Isoxazoles/Isoxazolines: Cyclization of these chalcones with hydroxylamine hydrochloride in an alkaline medium yields isoxazoline (B3343090) derivatives. ijritcc.orgnih.govnih.gov Isoxazoles and their partially saturated isoxazoline analogues are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. These compounds are of significant interest due to their pharmacological activities. ijritcc.orgajpp.in

The reactivity of the α,β-unsaturated ketone system in chalcones allows for cyclocondensation reactions with various binucleophiles to form a wide array of heterocyclic systems, highlighting the synthetic utility of this compound as a starting material. chemicalbook.com

Synthesis of Analogues with Enhanced Bioactivity

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities. Through targeted derivatization, researchers can explore structure-activity relationships (SAR) to develop analogues with significantly enhanced potency and selectivity for specific biological targets. A notable area of investigation has been the development of novel anticancer agents.

Recent research has identified dichloroacetophenone analogues as promising inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1), an enzyme implicated in the metabolic reprogramming of cancer cells. tandfonline.com By targeting the allosteric pocket of PDHK1, these compounds can disrupt tumor cell metabolism, presenting a potential therapeutic strategy, particularly for non-small-cell lung cancer (NSCLC). tandfonline.com

Guided by molecular modeling and kinase biochemical experiments, a series of novel dichloroacetophenone biphenylsulfone ether analogues were designed and synthesized to optimize their interaction with key amino acid residues within the enzyme's allosteric site. tandfonline.com This structure-based drug design approach led to the discovery of compounds with significantly improved inhibitory activity compared to the initial hit compound.

The synthesis of these analogues typically involves multi-step reaction sequences, starting from a suitably substituted dichloroacetophenone precursor. The core structure is then elaborated by introducing various functional groups and structural motifs to enhance binding affinity and biological efficacy. For instance, the incorporation of a biphenylsulfone ether moiety was found to be a critical modification for achieving potent PDHK1 inhibition. tandfonline.com

The bioactivity of these synthesized analogues was evaluated through in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The results of these assays demonstrated a clear enhancement in bioactivity for the newly synthesized compounds.

Table 1: Bioactivity of Dichloroacetophenone Analogues as PDHK1 Inhibitors

| Compound | Structure | PDHK1 IC50 (nM) |

|---|---|---|

| Dichloroacetophenone biphenylsulfone ether 31 | A dichloroacetophenone core linked to a biphenylsulfone ether moiety. | 86 |

| Dichloroacetophenone biphenylsulfone ether 32 | A dichloroacetophenone core linked to a biphenylsulfone ether moiety with a different substitution pattern. | 140 |

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that the synthesized analogues exhibit potent inhibitory activity against PDHK1 in the nanomolar range. tandfonline.com Notably, compound 32 not only demonstrated significant in vitro potency but also showed promising therapeutic efficacy in a lung cancer xenograft mouse model, highlighting the potential of this class of compounds for further development as anticancer agents. tandfonline.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

2,3'-Dichloroacetophenone is recognized as an important organic raw material due to its utility in synthesizing a variety of other organic compounds. patsnap.comgoogle.com The presence of reactive sites—the α-carbon of the keto group and the aromatic ring activated for further substitutions—allows for its elaboration into more complex molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound provides a key starting point for several biologically active scaffolds. It is employed as a reagent in the synthesis of benzothiazepinones (BTZs), which have been identified as novel non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). chemicalbook.com Furthermore, it is used in the creation of benzimidazolyl pyridinones, which function as inhibitors for the insulin-like growth factor I (IGF-1R) kinase. chemicalbook.com

A significant application of this compound is in the synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, through base-catalyzed aldol (B89426) condensation reactions like the Claisen-Schmidt condensation. nih.govjetir.orgijarsct.co.in These chalcones, bearing the 2,3'-dichloro substitution pattern, are themselves important intermediates for synthesizing other heterocyclic systems such as pyrazoles and isoxazoles, which are known to possess a wide range of pharmacological activities. scispace.com Pyrazole (B372694) derivatives, for example, have demonstrated significant potential as antimicrobial, anti-inflammatory, and antiprotozoal agents.

Table 1: Pharmaceutical Scaffolds Derived from this compound

| Compound Class | Synthetic Precursor | Associated Biological Activity |

|---|---|---|

| Benzothiazepinones (BTZs) | This compound | Glycogen synthase kinase-3β (GSK-3β) inhibition chemicalbook.com |

| Benzimidazolyl pyridinones | This compound | Insulin-like growth factor I (IGF-1R) kinase inhibition chemicalbook.com |

| Chloro-substituted Chalcones | This compound | Precursors for various bioactive heterocycles nih.govscispace.com |

Chloro-substituted acetophenones are vital intermediates in the manufacturing of crop protection agents. chemimpex.com The related isomer, 2',4'-dichloroacetophenone, is a known precursor for fungicides like imazalil (B1671291) and etoconazole, the insecticide chlorpyramid, and various herbicides. patsnap.com This establishes the importance of the chloroacetophenone framework in creating molecules with high biological efficacy for agricultural use.

Derivatives of this compound can be utilized in the development of novel herbicides. For instance, pyrazole derivatives synthesized from acetophenone (B1666503) precursors have been reported to possess herbicidal properties. The synthesis of acetophenone oxime esters is another route explored for creating potential herbicides. researchgate.net These findings indicate that this compound is a valuable starting material for generating new agrochemical candidates, including fungicides, insecticides, and herbicides, designed to address the challenges in modern agriculture.